Desloratadine-d4 is a deuterated analog of desloratadine, specifically designed for use as an internal standard in analytical techniques like mass spectrometry. [, , ] This modification involves replacing four hydrogen atoms with four deuterium atoms in the desloratadine molecule. The presence of deuterium, a stable isotope of hydrogen, alters the mass-to-charge ratio of the molecule without significantly affecting its chemical behavior. This difference in mass allows for the easy differentiation and quantification of desloratadine in biological samples when analyzed alongside desloratadine-d4. [, , ]
Desloratadine-d4 is a deuterated analogue of desloratadine, a second-generation antihistamine commonly used in the treatment of allergic symptoms. The compound is notable for its application in pharmacokinetic studies, particularly in understanding the metabolism and bioavailability of desloratadine. Desloratadine-d4 is classified as a pharmaceutical compound and is primarily utilized in scientific research settings.
Desloratadine-d4 is synthesized through the deuteration of desloratadine, employing deuterated reagents under controlled conditions. This process enhances the compound's utility in various analytical techniques, especially those requiring isotopic labeling to track metabolic pathways in biological systems.
Desloratadine-d4 falls under the category of antihistamines and is specifically classified as a selective H1 receptor antagonist. Its structural modifications allow it to serve as a tracer in pharmacological studies without altering the pharmacodynamic properties of desloratadine.
The synthesis of desloratadine-d4 typically involves the following steps:
The industrial production of desloratadine-d4 mirrors laboratory methods but is scaled up to meet pharmaceutical standards. Advanced catalytic systems are employed to maximize yield and purity, followed by rigorous purification techniques.
Desloratadine-d4 has a complex molecular structure characterized by its unique arrangement of atoms:
The compound's structural data can be represented using various chemical notation systems:
Desloratadine-d4 can participate in several types of chemical reactions:
The products formed from these reactions can include various derivatives that may possess distinct pharmacological properties, making them valuable for further research and development.
Desloratadine-d4 functions primarily as an antagonist at the H1 histamine receptor. By binding to this receptor without activating it, desloratadine-d4 prevents histamine from exerting its effects on target tissues, thereby alleviating allergic symptoms such as itching and inflammation.
The mechanism involves competitive inhibition at the H1 receptor sites:
Desloratadine-d4 exhibits specific physical properties that are crucial for its application:
Key chemical properties include:
These properties influence its behavior in biological systems and during analytical procedures.
Desloratadine-d4 has several significant applications in scientific research:
Through these applications, desloratadine-d4 serves as a vital tool for advancing pharmaceutical research and improving therapeutic strategies for allergy management.
Desloratadine-d4 retains the core tricyclic structure of desloratadine, consisting of a benzocycloheptapyridine ring linked to a piperidine moiety. The deuterium atoms are incorporated at the C-2 and C-6 positions of the piperidine ring, resulting in a tetradeuterated molecule ([2H]C(NC([2H])([2H])C/1)([2H])CC1=C2C3=CC=C(Cl)C=C3CCC4=CC=CN=C4\2) [2] [5] [8]. This strategic labeling targets metabolically stable sites to minimize isotopic exchange in vivo while maximizing analytical utility.
The isotopic substitution increases the molecular mass from 310.83 g/mol (desloratadine) to 314.85 g/mol (desloratadine-d4) without altering its three-dimensional conformation or pharmacodynamic activity as a selective H1-receptor antagonist [2] [7]. Crucially, the C–D bonds exhibit greater stability than C–H bonds due to a lower vibrational frequency and higher bond dissociation energy (difference of 1.2–1.5 kcal/mol), leading to a deuterium kinetic isotope effect (DKIE) that can influence metabolic pathways [4].
Table 1: Physicochemical Properties of Desloratadine-d4 vs. Desloratadine
Property | Desloratadine | Desloratadine-d4 |
---|---|---|
Molecular Formula | C~19~H~19~ClN~2~ | C~19~H~15~D~4~ClN~2~ |
Average Molecular Mass | 310.83 g/mol | 314.85 g/mol |
CAS Number | 100643-71-8 | 381727-29-3 |
Isotopic Purity | N/A | >95% (HPLC) [8] |
Key Functional Groups | Piperidine ring | Tetradeuterated piperidine ring |
Desloratadine-d4 is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of desloratadine and its metabolites in biological matrices. Its near-identical chromatographic behavior to desloratadine ensures co-elution, while the +4 Da mass shift enables unambiguous differentiation in mass detectors. This allows precise correction for analyte loss during sample preparation and matrix effects during ionization [3] [6].
Key analytical applications include:
The use of desloratadine-d4 significantly enhances analytical accuracy, with studies reporting improved reproducibility and reduced variability compared to non-isotopic internal standards [6].
The development of desloratadine-d4 aligns with the broader "deuterium switch" strategy in pharmaceutical science, first clinically validated with FDA approval of deutetrabenazine in 2017 [4]. Deuterium incorporation aims to:
Table 2: Evolution of Deuterated Pharmaceuticals
Compound Type | Example | Key Rationale | Status |
---|---|---|---|
Deuterated Analog (Switch) | Deutetrabenazine | Reduce dosing frequency via slower metabolism | FDA Approved (2017) |
Novel Deuterated Drug | Deucravacitinib | Block formation of non-selective metabolite | FDA Approved (2022) |
Stable Isotope Standard | Desloratadine-d4 | Precision in bioanalysis | Research Use Only |
While desloratadine-d4 itself is not a therapeutic agent (it is labeled "For research use only" [2] [5]), its existence underscores the dual utility of deuteration: enhancing drug efficacy and enabling advanced analytical methodologies critical for drug development and regulatory compliance.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8